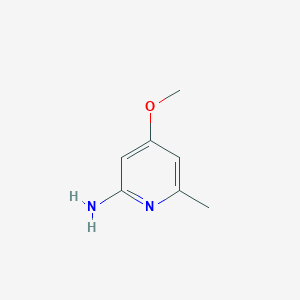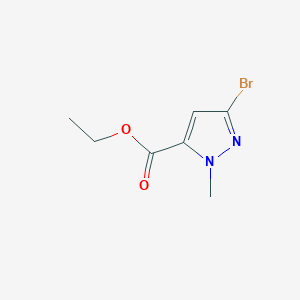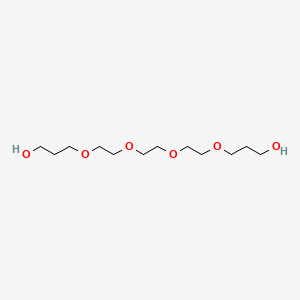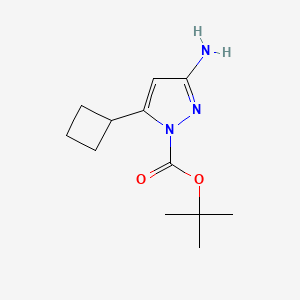
PROTAC CDK9-binding moiety 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC CDK9-binding moiety 1 is a compound designed to target and degrade cyclin-dependent kinase 9 (CDK9) through the proteolysis-targeting chimera (PROTAC) technology. This compound is part of a novel class of molecules that leverage the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for therapeutic interventions, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC CDK9-binding moiety 1 typically involves the conjugation of a CDK9 inhibitor with an E3 ligase ligand via a linker. The process begins with the synthesis of the CDK9 inhibitor, followed by the preparation of the E3 ligase ligand. These two components are then linked together using a bifunctional linker under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps, such as chromatography, to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: PROTAC CDK9-binding moiety 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
PROTAC CDK9-binding moiety 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Employed in research to understand the role of CDK9 in cell cycle regulation and gene expression.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases associated with dysregulated CDK9 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
The mechanism of action of PROTAC CDK9-binding moiety 1 involves the formation of a ternary complex between the target protein (CDK9), the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts its role in cell cycle regulation and transcription, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
PROTAC CDK4/6-binding moiety: Targets CDK4 and CDK6 for degradation.
PROTAC CDK2-binding moiety: Targets CDK2 for degradation.
Uniqueness: PROTAC CDK9-binding moiety 1 is unique in its specificity for CDK9, making it a valuable tool for studying and targeting this particular kinase. Its ability to selectively degrade CDK9 offers advantages over traditional inhibitors, which may lack specificity and result in off-target effects .
Properties
IUPAC Name |
tert-butyl 3-amino-5-cyclobutylpyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-9(7-10(13)14-15)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJHJPQRXMBBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC(=N1)N)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8248196.png)
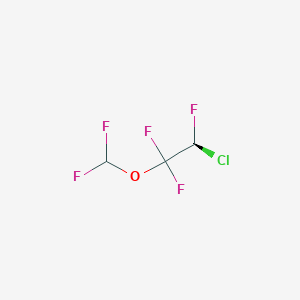
![4-chloro-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8248206.png)
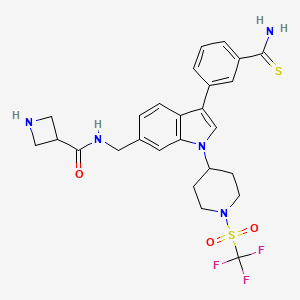
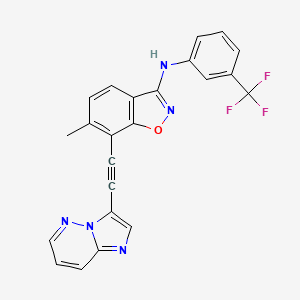
![methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B8248220.png)
![(4S)-4-butyl-2-[(Z)-[(5Z)-3-methoxy-5-pyrrol-2-ylidenepyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B8248224.png)
![tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B8248236.png)

![Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B8248241.png)
![[4-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B8248251.png)
